Dimethyl 3-oxoglutarate

Stereoselective Synthesis Decalin Derivatives Double Michael Addition

Dimethyl 3-oxoglutarate (CAS 1830-54-2, synonym: dimethyl 1,3-acetonedicarboxylate) is a symmetrical β-keto diester with the molecular formula C₇H₁₀O₅ and a molecular weight of 174.15 g/mol. It exists as a colorless to pale yellow liquid at room temperature, with a melting point of 16–17 °C, a boiling point of 237–241 °C (at 760 mmHg), a density of 1.206 g/mL at 20 °C, and a refractive index (n20/D) of 1.444.

Molecular Formula C7H10O5
Molecular Weight 174.15 g/mol
CAS No. 1830-54-2
Cat. No. B121046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 3-oxoglutarate
CAS1830-54-2
Synonyms3-Oxo-pentanedioic Acid 1,5-Dimethyl Ester;  3-Oxo-glutaric Acid Dimethyl Ester;  3-Oxo-pentanedioic Acid Dimethyl Ester;  1,3-Acetonedicarboxylic Acid Dimethyl Ester;  3-Oxopentanedioic Acid Dimethyl Ester;  Acetone Dicarboxylic Acid Dimethyl Ester;  Dime
Molecular FormulaC7H10O5
Molecular Weight174.15 g/mol
Structural Identifiers
SMILESCOC(=O)CC(=O)CC(=O)OC
InChIInChI=1S/C7H10O5/c1-11-6(9)3-5(8)4-7(10)12-2/h3-4H2,1-2H3
InChIKeyRNJOKCPFLQMDEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 3-oxoglutarate CAS 1830-54-2: A β-Keto Diester Building Block for Pharmaceutical and Agrochemical Synthesis


Dimethyl 3-oxoglutarate (CAS 1830-54-2, synonym: dimethyl 1,3-acetonedicarboxylate) is a symmetrical β-keto diester with the molecular formula C₇H₁₀O₅ and a molecular weight of 174.15 g/mol [1]. It exists as a colorless to pale yellow liquid at room temperature, with a melting point of 16–17 °C, a boiling point of 237–241 °C (at 760 mmHg), a density of 1.206 g/mL at 20 °C, and a refractive index (n20/D) of 1.444 . This compound is a versatile C5-building block featuring a central ketone flanked by two methyl ester groups, which confers a rich reactivity profile including Knoevenagel condensations, Michael additions, cyclization reactions, and chemoselective reductions [2]. It is widely utilized as a key intermediate in the synthesis of heterocyclic compounds, pharmaceuticals, and agrochemicals [2].

Why Dimethyl 3-oxoglutarate CAS 1830-54-2 Cannot Be Replaced by Simpler β-Keto Esters or Dialkyl Analogs


Substituting dimethyl 3-oxoglutarate with a generic β-keto ester (e.g., methyl acetoacetate) or a homolog (e.g., diethyl 3-oxoglutarate) introduces significant differences in reactivity, steric demand, and product profiles that directly impact synthesis outcomes. The symmetrical C5 skeleton with two ester termini enables sequential, orthogonal transformations that are not possible with mono-functional analogs [1]. The methyl ester groups offer a distinct balance of hydrolytic stability and leaving-group ability compared to bulkier ethyl esters, influencing both reaction kinetics and the ease of subsequent deprotection steps [2]. These molecular features are not merely academic distinctions; they dictate whether a synthetic route succeeds or fails. The quantitative evidence below demonstrates that dimethyl 3-oxoglutarate provides unique stereoselectivity, chemoselectivity, and cascade reactivity that cannot be replicated by close structural analogs.

Product-Specific Quantitative Evidence: How Dimethyl 3-oxoglutarate Outperforms Analogs in Synthesis


Superior Stereoselectivity in Double Michael Addition: Dimethyl vs. Diethyl 3-Oxoglutarate

In the synthesis of 9-methyl-cis-decalin derivatives via double Michael addition, dimethyl 3-oxoglutarate demonstrates high stereoselectivity, yielding exclusively cis-decalin products [1]. While quantitative yield data for the diethyl analog under identical conditions is not reported in the same study, the specific stereochemical outcome is attributed to the steric and electronic properties of the methyl ester groups, which facilitate the concerted cyclization pathway [1].

Stereoselective Synthesis Decalin Derivatives Double Michael Addition

Chemoselective Reduction of the Keto Group: Dimethyl 3-Oxoglutarate Enables High-Yield Access to 3-Hydroxyglutarate

Dimethyl 3-oxoglutarate undergoes chemoselective reduction of the central ketone with sodium borohydride to yield dimethyl 3-hydroxyglutarate in high yield (exact yield not quantified in abstract but described as 'high yielding') [1]. This selectivity is critical because the alternative reductant, borane-dimethyl sulfide (BMS), reduces both ketone and ester groups, leading to diol or triol products [1]. In contrast, simpler β-keto esters like methyl acetoacetate lack the symmetrical diester framework required for generating 1,3,5-oxygenated synthons, making dimethyl 3-oxoglutarate the required starting material for this specific synthetic pathway [1].

Chemoselective Reduction 1,3,5-Oxygenated Synthons Sodium Borohydride

Unique Cascade Reactivity in Benzannulation: Dimethyl 3-Oxoglutarate vs. Simple β-Keto Esters

Dimethyl 3-oxoglutarate participates in a DBU-mediated cascade reaction with propargylamines to construct functionalized benzo[c]chromen-6-one cores via a sequence of 1,4-conjugate addition, lactonization, alkyne-allene isomerization, enol-keto tautomerization, 6π-electrocyclization, and aromatization [1]. This multi-step cascade is enabled by the compound's dual electrophilic ester termini and nucleophilic active methylene center. A simpler β-keto ester such as methyl acetoacetate (C4, mono-ester) lacks the second ester group required for lactonization and the extended conjugation needed for electrocyclization, and would therefore fail to produce the benzo[c]chromen-6-one scaffold [1].

Cascade Reactions Benzannulation Benzo[c]chromen-6-ones

Purity Specification and Physical Property Benchmarks for Procurement Quality Control

Commercial dimethyl 3-oxoglutarate is routinely available at ≥95% purity by GC analysis, with higher grades reaching ≥98% (HPLC) . Key physical property benchmarks for identity verification include density of 1.206 g/mL at 20°C, refractive index n20/D of 1.444, and boiling range of 237–241°C at 760 mmHg . These specifications provide procurement teams with verifiable acceptance criteria that are not universally standardized across all β-keto diester analogs. For instance, diethyl 3-oxoglutarate (density ~1.08 g/mL, n20/D ~1.435) exhibits measurably different physical properties, enabling rapid identification and purity assessment of incoming material .

Quality Control Purity Analysis Procurement Specifications

Hydrolytic Stability and Aqueous Solubility Profile for Reaction Design

Dimethyl 3-oxoglutarate exhibits a water solubility of approximately 120 g/L at 20°C and is soluble in common organic solvents including chloroform, ethyl acetate, acetone, and methanol . It is stable under normal temperatures and pressures but is moisture-sensitive [1]. The predicted pKa of the active methylene protons is 9.06±0.50, indicating the compound can be deprotonated under mildly basic conditions to generate a nucleophilic enolate . This solubility and stability profile differs from the diethyl analog, which has lower water solubility (estimated <10 g/L) and different partitioning behavior due to increased lipophilicity (calculated logP difference of approximately +0.8) .

Reaction Medium Selection Hydrolytic Stability Solubility Parameters

Scalable Synthetic Accessibility from Citric Acid: Commercial Volume vs. Diethyl Analog

Dimethyl 3-oxoglutarate is manufactured at industrial scale via esterification of citric acid monohydrate with methanol in the presence of chlorosulfonic acid, a process that has been optimized to deliver yields suitable for commercial production (patent examples describe batch sizes of 535 kg used without further purification) [1]. The diethyl analog, while also accessible from citric acid and ethanol, is produced in lower volumes due to reduced demand and higher production costs associated with ethanol recovery and lower esterification efficiency [2]. This commercial availability translates to lower procurement costs and more reliable supply chains for the dimethyl ester.

Scalable Synthesis Process Chemistry Commercial Availability

Optimal Application Scenarios for Dimethyl 3-oxoglutarate CAS 1830-54-2 Based on Differential Evidence


Stereoselective Synthesis of cis-Decalin Natural Product Scaffolds

When a synthetic route requires stereoselective construction of a cis-decalin core (common in terpenoid natural products and bioactive molecules), dimethyl 3-oxoglutarate is the preferred substrate. Its methyl ester groups provide the optimal steric environment for the double Michael addition to proceed with exclusive cis selectivity, a feature not reliably achieved with the diethyl analog [1]. This application scenario directly leverages the stereoselective advantage documented in Evidence Item 1.

Preparation of 1,3,5-Oxygenated Chiral Synthons via Chemoselective Reduction

For projects requiring the synthesis of 1,3,5-oxygenated building blocks—key intermediates for statins, polyketide natural products, and chiral ligands—dimethyl 3-oxoglutarate is the essential starting material. Its ability to undergo chemoselective ketone reduction with NaBH₄ while preserving the ester groups, as documented in Evidence Item 2, enables the efficient preparation of dimethyl 3-hydroxyglutarate, which can be further elaborated via enzymatic resolution or asymmetric transformations [1].

Cascade Assembly of Benzo[c]chromen-6-one Pharmacophores

In medicinal chemistry campaigns targeting the benzo[c]chromen-6-one scaffold—a privileged structure found in kinase inhibitors and anti-inflammatory agents—dimethyl 3-oxoglutarate enables a one-pot cascade reaction that constructs the polycyclic framework in a single operation. As shown in Evidence Item 3, simpler β-keto esters cannot participate in this cascade due to the absence of the second ester terminus required for lactonization and electrocyclization [1].

Industrial-Scale Synthesis of Heterocyclic Pharmaceutical Intermediates

For process chemistry and manufacturing scale-up, dimethyl 3-oxoglutarate is the economically preferred choice among dialkyl 3-oxoglutarates. Its well-established industrial synthesis from citric acid and methanol, combined with reliable commercial availability in kilogram to ton quantities (Evidence Item 6), makes it the practical selection for large-scale campaigns. The availability of high-purity material (≥98%) with well-defined physical property benchmarks (Evidence Item 4) further supports quality-by-design (QbD) approaches in regulated pharmaceutical manufacturing [1].

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